6-Methoxy-4-methyl-2-phenoxyquinoline is an organic compound belonging to the quinoline family, characterized by its unique structure that includes a methoxy group, a methyl group, and a phenoxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 6-methoxy-4-methyl-2-phenoxyquinoline is , with a molecular weight of approximately 265.31 g/mol. Its CAS number is 359784-21-7, indicating its distinct chemical identity.
6-Methoxy-4-methyl-2-phenoxyquinoline can be synthesized through various chemical methods, primarily involving reactions of quinoline derivatives with phenolic compounds. It is classified as a heterocyclic compound due to the presence of nitrogen in the quinoline ring, which contributes to its diverse chemical reactivity and potential pharmacological properties.
The synthesis of 6-methoxy-4-methyl-2-phenoxyquinoline often employs the Friedländer synthesis, a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
The molecular structure of 6-methoxy-4-methyl-2-phenoxyquinoline features:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 265.31 g/mol |
IUPAC Name | 6-Methoxy-4-methyl-2-phenoxyquinoline |
InChI Key | AMZGVSFXWHIILR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)OC)OC3=CC=CC=C3 |
6-Methoxy-4-methyl-2-phenoxyquinoline can participate in various chemical reactions:
The conditions for these reactions typically involve:
The mechanism of action for 6-methoxy-4-methyl-2-phenoxyquinoline is not fully elucidated but involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest potential activity against P-glycoprotein, indicating its role in modulating drug resistance in cancer cells. This compound may inhibit efflux pumps that expel chemotherapeutic agents from cancer cells, thereby enhancing their efficacy.
6-Methoxy-4-methyl-2-phenoxyquinoline is typically characterized by:
The compound exhibits:
6-Methoxy-4-methyl-2-phenoxyquinoline has several applications in scientific research:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9